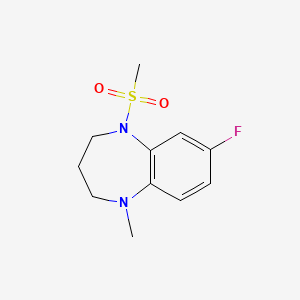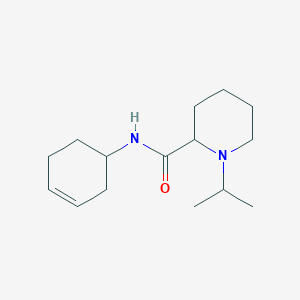![molecular formula C15H22N2O2S B7592972 N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7592972.png)
N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide, also known as compound 1, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 is not fully understood, but research suggests that it may act through multiple pathways. In cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell growth and division, leading to cell cycle arrest and apoptosis. In inflammation research, it has been suggested that N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 may inhibit the activity of pro-inflammatory cytokines and enzymes, leading to a reduction in inflammation. In neurodegenerative disorder research, it has been hypothesized that N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 may act through the inhibition of certain enzymes involved in the formation of amyloid plaques, which are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects
Research has shown that N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 has a range of biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and enzymes. In neurodegenerative disorder research, it has been shown to reduce the formation of amyloid plaques.
実験室実験の利点と制限
One advantage of using N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. Additionally, its potential use in the treatment of neurodegenerative disorders makes it an attractive target for further research. However, one limitation is that the mechanism of action of N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 is not fully understood, which may make it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to elucidate its mechanism of action, which may lead to the development of more effective treatments. Additionally, further research is needed to optimize the synthesis method of N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 and to investigate its pharmacokinetics and toxicity in vivo.
合成法
Compound 1 is synthesized through a multi-step process involving the reaction of thiomorpholine with 3-methoxy-4-methylbenzyl chloride, followed by acylation with chloroacetyl chloride and subsequent reaction with ammonia. The final product is obtained through the reaction of the resulting intermediate with 4-cyanobenzenesulfonyl chloride.
科学的研究の応用
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory properties, with research suggesting that it may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide 1 has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12-3-4-13(11-14(12)19-2)5-6-16-15(18)17-7-9-20-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVBPNDFMAVQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCNC(=O)N2CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![N-[(2S)-1-(2-azaspiro[5.5]undec-9-en-2-yl)-3-methyl-1-oxobutan-2-yl]-2-methoxyacetamide](/img/structure/B7592894.png)
![N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7592902.png)
![N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7592906.png)

![2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)
![3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7592919.png)
![1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene](/img/structure/B7592929.png)
![N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide](/img/structure/B7592937.png)


![1-(1,1-dioxothiolan-3-yl)-N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine](/img/structure/B7592962.png)

![N-(1-methylsulfanylpropan-2-yl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592976.png)